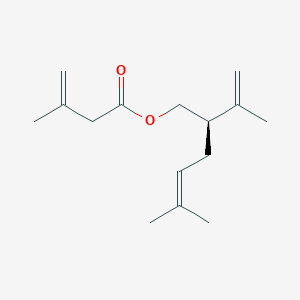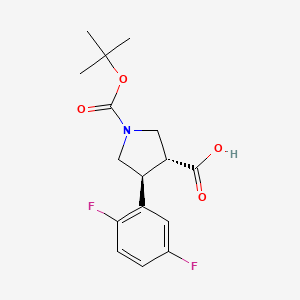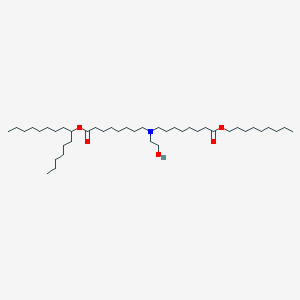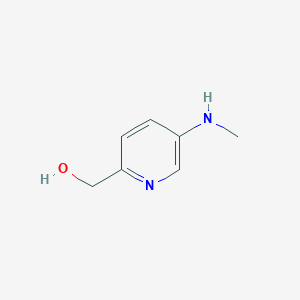![molecular formula C13H9FN2O5S B13354177 4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19188-67-1](/img/structure/B13354177.png)
4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(3-nitrobenzamido)benzenesulfonyl chloride with a fluoride source. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride compound.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride, often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its simplicity and the use of readily available reagents . The process typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Oxidized Derivatives: Products of oxidation reactions.
Aplicaciones Científicas De Investigación
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react covalently with nucleophilic amino acid residues in proteins, such as serine or cysteine. This covalent modification can inhibit the activity of enzymes by blocking their active sites . The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
4-(Trifluoromethyl)benzenesulfonyl Chloride: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(3-Nitrobenzamido)benzene-1-sulfonyl fluoride is unique due to its combination of a nitrobenzamido group and a sulfonyl fluoride group. This combination provides a distinct reactivity profile, making it valuable for specific applications in enzyme inhibition and organic synthesis.
Propiedades
Número CAS |
19188-67-1 |
|---|---|
Fórmula molecular |
C13H9FN2O5S |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
4-[(3-nitrobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9FN2O5S/c14-22(20,21)12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17) |
Clave InChI |
HVWASRIXLVHBTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B13354102.png)
![(2E)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13354109.png)



![3-methyl-5-oxo-7-(2-thienyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13354135.png)
![Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354140.png)

![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)

![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)


